An In-depth Technical Guide to 2-phenyl-1H-indole-6-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-phenyl-1H-indole-6-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-phenyl-1H-indole-6-carboxylic acid stands as a pivotal scaffold in medicinal chemistry, embodying a unique structural motif that has garnered significant interest for its therapeutic potential. This technical guide provides a comprehensive overview of this compound, delineating its chemical identity, synthesis methodologies, and exploring its current and prospective applications in drug discovery. Drawing upon established synthetic routes for analogous compounds and preliminary biological data on its derivatives, this document aims to equip researchers with the foundational knowledge required to harness the full potential of this intriguing molecule.
Chemical Identity and Properties
IUPAC Name: 2-phenyl-1H-indole-6-carboxylic acid
Synonyms: While not extensively documented, logical synonyms include 2-phenylindole-6-carboxylic acid.
Molecular Formula: C₁₅H₁₁NO₂[1]
Molecular Weight: 237.25 g/mol [1]
CAS Number: 110073-83-1[1]
Table 1: Physicochemical Properties of 2-phenyl-1H-indole-6-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₂ | [1] |
| Molecular Weight | 237.25 | [1] |
| Topological Polar Surface Area (TPSA) | 53.09 Ų | [1] |
| LogP | 3.5331 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis of 2-phenyl-1H-indole-6-carboxylic acid
Proposed Synthetic Pathway: Palladium-Catalyzed Cross-Coupling and Cyclization
A highly plausible and efficient route involves a palladium-catalyzed Sonogashira coupling followed by a base-mediated cyclization. This approach offers high yields and good functional group tolerance.
Workflow Diagram: Proposed Synthesis of 2-phenyl-1H-indole-6-carboxylic acid
Caption: Proposed two-step synthesis of 2-phenyl-1H-indole-6-carboxylic acid.
Experimental Protocol (Hypothetical):
Step 1: Sonogashira Coupling of 4-Amino-3-iodobenzoic acid and Phenylacetylene
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To a solution of 4-amino-3-iodobenzoic acid (1 equivalent) in a suitable solvent such as DMF or a mixture of toluene and water, add phenylacetylene (1.2 equivalents).
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Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02 equivalents), and a copper(I) co-catalyst, like CuI (0.04 equivalents).
-
Add a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3 equivalents), to the reaction mixture.
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-70 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-((4-carboxyphenyl)amino)phenyl)ethyne intermediate.
Step 2: TBAF-Mediated Cyclization
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Dissolve the crude intermediate from Step 1 in a polar aprotic solvent like THF or DMF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the cyclization is complete (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
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Filter the precipitate, wash with water, and dry under vacuum to obtain 2-phenyl-1H-indole-6-carboxylic acid.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Alternative Synthetic Route: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[3][4][5] This route would involve the acid-catalyzed cyclization of a phenylhydrazone precursor.
Workflow Diagram: Fischer Indole Synthesis Approach
Caption: Fischer indole synthesis pathway for 2-phenyl-1H-indole-6-carboxylic acid.
Biological Activity and Therapeutic Potential
While direct in-vitro or in-vivo studies on 2-phenyl-1H-indole-6-carboxylic acid are not extensively reported, the biological activities of its derivatives provide strong indications of its therapeutic potential. The indole-6-carboxylic acid and 2-phenylindole moieties are recognized pharmacophores in several classes of therapeutic agents.
Anticancer Activity
Derivatives of indole-6-carboxylic acid have been synthesized and evaluated as inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] These receptors are often overexpressed in various cancers and play crucial roles in tumor growth, proliferation, and angiogenesis. The structural framework of 2-phenyl-1H-indole-6-carboxylic acid makes it an attractive starting point for the design of novel kinase inhibitors.
Antiviral Activity
The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of HIV-1 integrase inhibitors.[7] Integrase is a key enzyme in the HIV life cycle, and its inhibition is a validated therapeutic strategy. The phenyl substituent at the 2-position of the indole ring could potentially enhance binding affinity to the enzyme's active site.
Antioxidant and Antimicrobial Properties
Studies on various 2-phenyl-1H-indole derivatives have demonstrated their potential as antioxidant and antimicrobial agents.[3] The indole nucleus can act as a scavenger of free radicals, and the overall lipophilicity of the molecule can contribute to its ability to disrupt microbial membranes.
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of 2-phenyl-1H-indole-6-carboxylic acid.
Table 2: Analytical Techniques for Characterization
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | Aromatic protons in the range of 7-8.5 ppm. A broad singlet for the indole N-H proton (typically >10 ppm). A downfield singlet for the carboxylic acid proton (often >12 ppm).[8] |
| ¹³C NMR Spectroscopy | Resonances for the aromatic carbons. A characteristic signal for the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm). |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 237.25. Fragmentation patterns may show loss of CO₂ and other characteristic fragments. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating purity. Retention time will depend on the specific column and mobile phase conditions (typically a C18 column with a water/acetonitrile or water/methanol gradient). |
| Infrared (IR) Spectroscopy | A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹). A C=O stretch for the carboxylic acid (around 1680-1710 cm⁻¹). An N-H stretch for the indole ring (around 3300-3500 cm⁻¹).[9] |
Safety and Handling
General Handling Precautions:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Store in a tightly sealed container in a cool, dry place.
Hazard Statements for 2-phenylindole (as a reference): May be harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[10]
Conclusion and Future Directions
2-phenyl-1H-indole-6-carboxylic acid represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its structural features suggest a high potential for biological activity, particularly in the areas of oncology and virology. While further research is needed to fully elucidate its specific mechanism of action and therapeutic efficacy, the synthetic pathways and analytical methods outlined in this guide provide a solid foundation for future investigations. The development of novel derivatives based on this scaffold could lead to the discovery of new and effective therapeutic agents.
References
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Al-Ostath, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5723. [Link]
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Al-Sultani, A. A., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 20(12), e202301892. [Link]
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
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Chen, Y., et al. (2009). A Practical Synthesis of 2-Aryl-Indole-6-carboxylic Acids. Synthetic Communications, 39(1), 114-121. [Link]
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Lee, J. H., et al. (2006). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Arkivoc, 2007(1), 50-58. [Link]
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Nikita, D., et al. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER, 24(2), 14-23. [Link]
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Proniewicz, L. M., et al. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure, 651-653, 745-754. [Link]
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Wang, C., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-867. [Link]
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Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(21), 6013-6025. [Link]
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You, J., et al. (2010). Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. Chemical Communications, 46(36), 6732-6734. [Link]
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